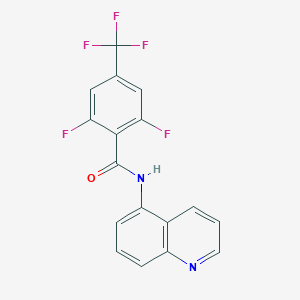![molecular formula C15H15N3O5S B7451083 5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid, commonly known as DPC or DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes. DPCPX has been extensively studied for its biochemical and physiological effects, and its potential therapeutic applications in various diseases.
作用机制
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the activation of the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, including the modulation of cardiovascular function, neurotransmission, inflammation, and metabolism. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypertension. DPCPX has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, indicating its potential use in the treatment of neurological disorders. Additionally, DPCPX has been shown to have anti-inflammatory and anti-tumor effects, indicating its potential use in the treatment of inflammatory diseases and cancer.
实验室实验的优点和局限性
DPCPX has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor. However, its limitations include its low solubility in water and the potential for off-target effects at high concentrations.
未来方向
There are several future directions for the research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of the adenosine A1 receptor in various diseases, and the development of novel therapeutic strategies based on the modulation of this receptor. Additionally, the investigation of the potential off-target effects of DPCPX and the development of strategies to minimize these effects could lead to the development of safer and more effective drugs.
合成方法
The synthesis of DPCPX involves several steps, including the reaction of 2-chloro-5-nitropyridine with 4-(dimethylsulfamoyl)aniline to form 5-nitro-2-(4-(dimethylsulfamoyl)phenyl)pyridine. This intermediate is then reduced with palladium on carbon to form 5-amino-2-(4-(dimethylsulfamoyl)phenyl)pyridine. The final step involves the reaction of this intermediate with ethyl chloroformate and sodium hydroxide to form DPCPX.
科学研究应用
DPCPX has been extensively used as a research tool to study the adenosine A1 receptor and its role in various physiological processes. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. DPCPX has also been used to study the effects of caffeine, a non-selective adenosine receptor antagonist, on the human body.
属性
IUPAC Name |
5-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)24(22,23)12-6-4-11(5-7-12)17-14(19)10-3-8-13(15(20)21)16-9-10/h3-9H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYKSSRHWXFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451012.png)
![N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)
![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)

![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)